

physical properties of 2-Chloro-6-fluorophenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylboronic acid

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An In-Depth Technical Guide on the Physical Properties of 2-Chloro-6-fluorophenylboronic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of a synthetic building block is paramount for its effective application. **2-Chloro-6-fluorophenylboronic acid** is a key reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.^[1] Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the boronic acid moiety, imparts specific reactivity and steric properties that are crucial for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.^[1]

This guide provides a detailed examination of the core physical properties of **2-Chloro-6-fluorophenylboronic acid**, offering field-proven insights into its characterization, handling, and stability.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for **2-Chloro-6-fluorophenylboronic acid** are summarized below. These constants are the first point of reference for any experimental design.

Property	Value	Source(s)
CAS Number	313545-32-3	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₅ BClFO ₂	[1] [2] [3]
Molecular Weight	174.36 g/mol	[1]
Appearance	White to off-white or very pale yellow crystalline powder	[1] [4]
Melting Point	129.9 - 135 °C	[1] [2] [3] [5]
Boiling Point	299.8 ± 50.0 °C (Predicted)	[3]
pKa	8.03 ± 0.58 (Predicted)	[3]

Molecular Identity and Appearance: The compound presents as a white to off-white crystalline solid, a typical morphology for many purified arylboronic acids.[\[1\]](#)[\[4\]](#) Its molecular formula, C₆H₅BClFO₂, and weight of 174.36 g/mol are foundational for all stoichiometric calculations in reaction planning.[\[1\]](#)

Thermal Properties: The melting point is consistently reported in the range of 131-135 °C.[\[2\]](#)[\[3\]](#) A slightly broader range of 129.9 - 132.8 °C has also been noted.[\[5\]](#) This relatively sharp melting range suggests a high degree of purity for the commercially available material. The boiling point has not been experimentally determined but is predicted to be high, which is characteristic of polar, hydrogen-bonding solids.[\[3\]](#)

Acidity: The predicted pKa of approximately 8.03 places it within the typical range for arylboronic acids, which is generally between 8 and 10.[\[3\]](#)[\[6\]](#) The presence of electron-withdrawing fluorine and chlorine atoms is known to increase the Lewis acidity of the boron center, which can influence its reactivity in catalytic cycles and its interaction with biological targets.[\[7\]](#)

Solubility Profile

The solubility of a reagent is a critical parameter for selecting appropriate solvent systems for reactions, purification, and analytical characterization.

- **Aqueous Solubility:** Boronic acids, including this derivative, are generally sparingly soluble in water.[6]
- **Organic Solubility:** It is soluble in common organic solvents such as dichloromethane and toluene.[6] This solubility is essential for its application in anhydrous reaction conditions typical for cross-coupling chemistry. While specific data for **2-chloro-6-fluorophenylboronic acid** is limited, a related isomer (2-chloro-3-fluorophenylboronic acid) is noted to be soluble in methanol.[8]

The choice of solvent is critical. For Suzuki-Miyaura reactions, solvent systems often consist of a mixture, such as toluene/ethanol/water or dioxane/water, to facilitate the dissolution of both the organic-soluble boronic acid and the inorganic base.

Structural and Spectroscopic Characterization

A definitive understanding of a molecule's structure is achieved through a combination of spectroscopic and analytical techniques.

Molecular Structure and Solid-State Conformation

The boronic acid group is sterically hindered by the presence of two ortho substituents (Cl and F). This steric crowding forces the $B(OH)_2$ group to twist out of the plane of the phenyl ring.[9] While a specific crystal structure for **2-chloro-6-fluorophenylboronic acid** is not available in the cited search results, studies on related fluorinated phenylboronic acids show a common tendency to form hydrogen-bonded dimeric structures in the solid state.[7][10] It is also important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly upon heating or under dehydrating conditions. The presence of varying amounts of this anhydride is common in commercial samples.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, spectral data libraries are available for reference.[11][12]

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring. The broad singlet for the two hydroxyl protons of the $\text{B}(\text{OH})_2$ group would also be present, though its chemical shift is highly dependent on concentration and solvent.
- ^{13}C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro, fluoro, and boronic acid groups.
- ^{19}F NMR: This would show a single resonance, providing a clear confirmation of the fluorine atom's presence.
- ^{11}B NMR: This would show a broad signal characteristic of a trigonal boronic acid.

Stability, Handling, and Safety

Proper storage and handling are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

Storage and Stability: **2-Chloro-6-fluorophenylboronic acid** is stable under normal conditions.^[5] It should be stored at room temperature in a tightly sealed container to prevent moisture absorption, which can promote the formation of the boroxine anhydride.^{[3][4][6]} For long-term stability, storage in a cool, dark, and dry place, potentially under an inert atmosphere, is recommended.^[3]

Safety and Hazard Information: The compound is classified as an irritant. Researchers must consult the Safety Data Sheet (SDS) before use.^{[5][13]}

Hazard Type	GHS Classification	Hazard Statement	Precautionary Statement (Examples)
Acute Toxicity	Acute Tox. 4	H302: Harmful if swallowed.	P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. [5]
Skin Irritation	Skin Irrit. 2	H315: Causes skin irritation.	P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [5] [13]
Eye Irritation	Eye Irrit. 2	H319: Causes serious eye irritation.	P280: Wear eye protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13]
Respiratory Irritation	STOT SE 3	H335: May cause respiratory irritation.	P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5]

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound.[\[13\]](#) All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[\[14\]](#)

Experimental Protocols for Property Determination

Verifying the physical properties of a starting material is a hallmark of rigorous scientific practice. Below are standard protocols for key characterization techniques.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate melting point and can reveal information about purity and thermal stability.

Methodology:

- **Sample Preparation:** Accurately weigh 1-3 mg of **2-chloro-6-fluorophenylboronic acid** into an aluminum DSC pan.
- **Encapsulation:** Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell.
- **Thermal Program:** Equilibrate the cell at room temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting point (e.g., 160 °C).
- **Data Analysis:** The melting point is determined from the onset temperature or the peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.



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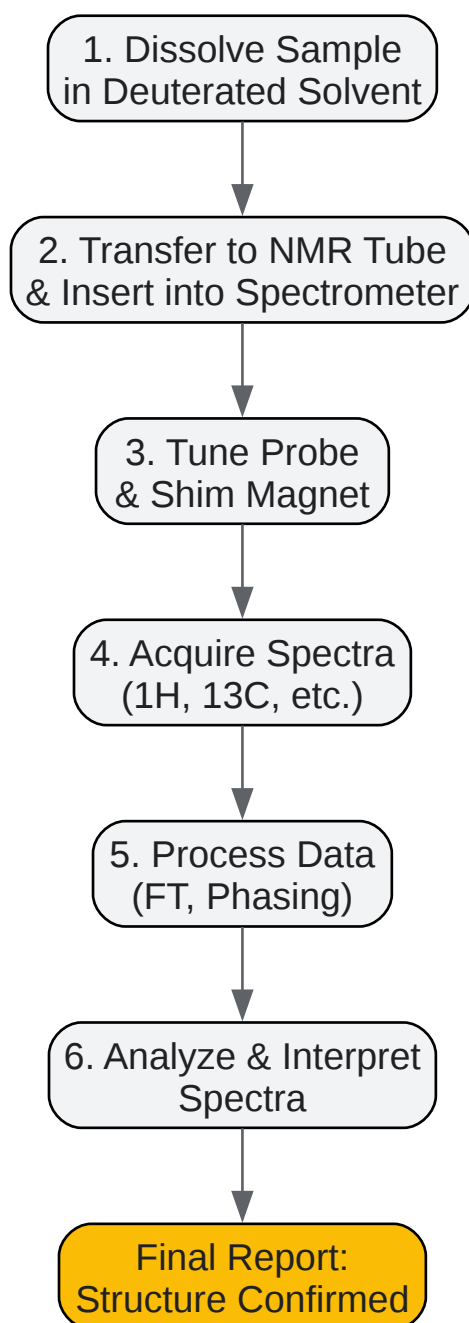
Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: NMR Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structural elucidation and purity assessment.

Methodology:

- **Sample Preparation:** Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- **Tuning and Shimming:** The instrument automatically (or manually) tunes the probe to the correct frequencies (^1H , ^{13}C , etc.) and shims the magnetic field to ensure homogeneity.
- **Data Acquisition:** Acquire standard 1D spectra (^1H , ^{13}C) and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignments.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
- **Spectral Analysis:** Integrate the ^1H signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.



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Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

2-Chloro-6-fluorophenylboronic acid is a crystalline solid with a well-defined melting point and predictable solubility in organic solvents. Its stability and handling require standard laboratory precautions for irritant powders. A thorough understanding of these physical

properties, confirmed through routine analytical procedures like DSC and NMR, is fundamental for its successful deployment in synthetic chemistry. This knowledge enables researchers to optimize reaction conditions, ensure reproducibility, and accelerate the discovery and development of novel chemical entities.

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